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CSF Pharmacokinetics Assessment Protocol

This protocol outlines the procedure for quantifying femebrutinib concentrations in human cerebrospinal

fluid to directly assess its brain penetrance.

¢ 1. Sample Collection: CSF samples are obtained via lumbar puncture from a subset of patients
enrolled in the clinical trial (e.g., 11 patients in the FENopta study) [1] [2].

e 2. Timing: Sampling is performed after a period of continuous dosing to ensure steady-state levels.
In the Phase Il FENopta study, samples were collected after 12 weeks of treatment with fenebrutinib
at 200 mg twice daily [1] [3].

¢ 3. Quantification: Drug concentration in the CSF is measured using a validated bioanalytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mean
concentration is then calculated.

The table below summarizes key quantitative findings from the Phase II FENopta study:

Parameter Result Context & Interpretation

Mean CSF 43.1 ng/mL [1] Measured in a patient subgroup (n=11) after 12
Concentration weeks of continuous treatment.

Alternative 47.4 ng/mL [2] From a subset of 7 patients in the same study,
Reported Mean confirming consistent penetrance.
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Parameter Result Context & Interpretation
Target Engagement  Concentration exceeds CSF levels are sufficient for near-maximal
IC90 (preclinical) [1] inhibition of BTK, based on preclinical models.

Preclinical & Clinical Validation of Brain Penetrance

Beyond direct CSF measurement, fenebrutinib's CNS activity is validated through its effects on MRI lesion

metrics in patients with Relapsing MS (RMS). The following workflow illustrates how CSF penetrance links

to clinical outcomes:

A
Mean CSF conc.: 43.1-47.4 ng/mLh‘

A
>90% reduction in T1 Gd+ & T2 lesionsT
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The efficacy data supporting the biological significance of CSF penetrance is summarized below:

Relative . .
) . Relative Reduction at . L
MRI Lesion Type Reduction at 8 Clinical Significance
12 Weeks
Weeks
New T1 Gd+ 92% [1] 90% [1] Marker of active inflammation
Lesions and blood-brain barrier
breakdown.
New/Enlarging T2 90% [1] 95% [1] [2] Represents chronic disease
Lesions burden and lesion load.
Patients Free of Odds ratio: 4.005  99% of patients free of Indicates a high level of
T1/T2 Lesions (p=0.0117) [1] T1 Gd+ lesions at 48 comprehensive disease
weeks [4] control.

Molecular Mechanisms of Action in the CNS

Fenebrutinib's design as a non-covalent, reversible BTK inhibitor contributes to its high selectivity and

brain penetrance [1]. Once in the CNS, it modulates specific immune cell functions.

¢ Dual-Targeting Rationale: Fenebrutinib is a dual inhibitor of both B-cell and microglia activation.
This is crucial in MS, where targeting B-cells addresses acute inflammation related to relapses, while
targeting CNS-resident microglia addresses the chronic inflammation and neurodegeneration thought
to drive long-term disability progression [1] [5] [6].

¢ Mechanism in Human Microglia: Studies using human microglia and brain organoids show that
fenebrutinib selectively blocks microglial signaling pathways activated by the Fc gamma receptor
(FcyR) [7] [8]. This is particularly relevant given the presence of Ig deposits and increased FcyR
immunoreactivity in MS brain lesions. By inhibiting this pathway, fenebrutinib can attenuate
microglial clustering, and the release of damaging cytokines and chemokines, thereby reducing
neurite damage [7] [8].

e Selectivity of Action: Importantly, the same research demonstrated that fenebrutinib did not
significantly impact other critical microglial pathways, including Toll-like receptor 4 (TLR4) signaling,
NLRP3 inflammasome activation, or myelin phagocytosis, indicating a targeted mechanism of action

[7][8].
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Notes on Safety and Tolerability

The safety profile of fenebrutinib has been consistent across clinical trials. In the Phase II FENopta study:

e The overall rate of adverse events was 38% for fenebrutinib vs. 33% for placebo [1].

e The most common adverse events more frequent in the fenebrutinib group were abnormal liver
enzyme levels (5.5%), headache (4.1%), nhasopharyngitis (2.7%), and upper abdominal pain
(2.7%) [1].

¢ No new safety signals were identified, and the profile was consistent with the extensive experience
across the fenebrutinib clinical program, which includes over 2,500 individuals to date [1] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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